molecular formula C10H8N2O B145363 1-phenyl-1H-pyrazole-5-carbaldehyde CAS No. 132274-70-5

1-phenyl-1H-pyrazole-5-carbaldehyde

Cat. No. B145363
M. Wt: 172.18 g/mol
InChI Key: OQORFMABOZEDBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various 1-phenyl-1H-pyrazole-5-carbaldehyde derivatives has been explored in several studies. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, with their structures confirmed by elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography for an intermediate . Another study synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which were characterized by infrared, proton nuclear magnetic resonance, and mass spectral data . Additionally, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used as precursors in Sonogashira-type cross-coupling reactions to produce various pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. The optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, with results in agreement with experimental infrared bands . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

The reactivity of 1-phenyl-1H-pyrazole-5-carbaldehyde derivatives has been demonstrated in various chemical reactions. The Sonogashira-type reactions mentioned earlier led to the formation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides through subsequent treatments and cyclizations . These studies highlight the versatility of the pyrazole carbaldehyde scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been characterized in different studies. Solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed variations in extinction coefficients and quantum yield in different solvents, indicating the influence of solvent polarity on photophysical properties . The molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde suggested potential phosphodiesterase inhibitory activity, with the fluorine atom and carbonyl group playing crucial roles in binding .

Scientific Research Applications

Synthesis and Structural Analysis

  • 1-Phenyl-1H-pyrazole-5-carbaldehyde derivatives have been synthesized and structurally analyzed using X-ray crystallography. These studies provide insights into the molecular geometry and interaction potentials of these compounds, which are crucial for their applications in various fields of chemistry and pharmacology (Xu & Shi, 2011).

Biological Activity

  • Derivatives of 1-Phenyl-1H-pyrazole-5-carbaldehyde, when combined with chitosan, form Schiff bases that exhibit antimicrobial activity against a range of bacteria and fungi. These findings are significant for the development of new antimicrobial agents (Hamed et al., 2020).

Chemical Synthesis Enhancements

  • Microwave-Assisted Organic Synthesis (MAOS) has been utilized to optimize the synthesis of phenyl-1H-pyrazole derivatives, including those of the 1-phenyl-1H-pyrazole-5-carbaldehyde type. This method offers advantages such as reduced reaction times and higher yields, indicating its potential for efficient synthesis in pharmaceutical and chemical research (Machado et al., 2021).

Spectroscopic and Optical Studies

  • Spectroscopic and optical properties of derivatives of 1-Phenyl-1H-pyrazole-5-carbaldehyde have been extensively studied, providing valuable information about their electronic structure and potential applications in materials science and molecular electronics (Mary et al., 2015).

Molecular Docking and Pharmacological Potential

  • Molecular docking studies of 1-Phenyl-1H-pyrazole-5-carbaldehyde derivatives indicate their potential as phosphodiesterase inhibitors, which could be significant for developing new pharmacological agents (Mary et al., 2015).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 .

properties

IUPAC Name

2-phenylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQORFMABOZEDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380190
Record name 1-phenyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-pyrazole-5-carbaldehyde

CAS RN

132274-70-5
Record name 1-phenyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Khidre, F Abdelaleem, S Abu Bakr… - Egyptian Journal of …, 2022 - ejchem.journals.ekb.eg
… 2-amino-4,5,6,7tetrahydrobenzo[b]thiophene-3-carbonitrile (1) (0.48 g, 2.7 mmol), 4-chloro-3-methyl-1-phenyl-1Hpyrazole-5-carbaldehyde (2b) (0.59 g, 2.7 mmol) and trialkylphosphite (…
Number of citations: 2 ejchem.journals.ekb.eg
K Nakayama, Y Okada - The Journal of Organic Chemistry, 2023 - ACS Publications
Arene C–H aminations using catalytic amounts of a 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) photocatalyst are described. Benzene, which has an oxidation potential of 2.48 V (…
Number of citations: 4 pubs.acs.org
A Sabt, M Abdelraof, MF Hamissa… - Chemistry & …, 2023 - Wiley Online Library
… 7), in ethanol and acetic acid with aromatic aldehydes, namely; 4-Formyl Antipyrine, 5methylfurfural, indole-3-carboxaldehyde, 3-(naphthalen-1-yl)-1phenyl-1H-pyrazole-5-carbaldehyde…
Number of citations: 3 onlinelibrary.wiley.com
JO Zirimwabagabo, ABA Jailani… - Journal of Medicinal …, 2021 - ACS Publications
Class B G-protein-coupled receptors (GPCRs) remain an underexploited target for drug development. The calcitonin receptor (CTR) family is particularly challenging, as its receptors …
Number of citations: 7 pubs.acs.org

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